molecular formula C6H13ClO3 B139825 2-[2-(2-Chloroethoxy)ethoxy]ethanol CAS No. 5197-62-6

2-[2-(2-Chloroethoxy)ethoxy]ethanol

Cat. No.: B139825
CAS No.: 5197-62-6
M. Wt: 168.62 g/mol
InChI Key: KECMLGZOQMJIBM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[2-(2-Chloroethoxy)ethoxy]ethanol is a chemical compound with the molecular formula C6H13ClO3This compound is commonly used as an organic building block in the synthesis of various pharmaceutical compounds and other chemical products .

Mechanism of Action

Target of Action

The primary target of 2-(2-(2-Chloroethoxy)ethoxy)ethanol is the respiratory system . It is known to cause irritation and potentially other effects when inhaled.

Mode of Action

It is known that the compound can cause irritation upon contact, suggesting a direct interaction with biological tissues .

Pharmacokinetics

Given its physical properties such as its boiling point of 117-120°c and its density of 1.16 g/mL at 25°C , it can be inferred that the compound is likely to have significant volatility and may be readily absorbed through inhalation.

Result of Action

The primary known effect of 2-(2-(2-Chloroethoxy)ethoxy)ethanol is irritation, particularly of the respiratory system . This can lead to symptoms such as coughing, shortness of breath, and discomfort or pain in the throat and chest.

Action Environment

The action of 2-(2-(2-Chloroethoxy)ethoxy)ethanol can be influenced by various environmental factors. For instance, its volatility means that it can readily evaporate into the air, particularly in hot conditions. This can increase the risk of inhalation exposure. Furthermore, it should be noted that this compound is combustible and should be kept away from heat, sparks, open flames, and other sources of ignition .

Preparation Methods

Synthetic Routes and Reaction Conditions

2-[2-(2-Chloroethoxy)ethoxy]ethanol can be synthesized through the reaction of 2-(2-Chloroethoxy)ethanol with ethylene oxide in the presence of boron trifluoride diethyl etherate. The reaction is typically carried out by stirring the mixture for 2.5 hours at a temperature range of 45-55°C .

Industrial Production Methods

The industrial production of this compound involves the same synthetic route but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The process involves careful control of temperature, pressure, and reaction time to achieve the desired product quality .

Chemical Reactions Analysis

Types of Reactions

2-[2-(2-Chloroethoxy)ethoxy]ethanol undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

2-[2-(2-Chloroethoxy)ethoxy]ethanol has several scientific research applications, including:

Comparison with Similar Compounds

Properties

IUPAC Name

2-[2-(2-chloroethoxy)ethoxy]ethanol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H13ClO3/c7-1-3-9-5-6-10-4-2-8/h8H,1-6H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KECMLGZOQMJIBM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(COCCOCCCl)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H13ClO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30199936
Record name 2-(2-(2-Chloroethoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

168.62 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5197-62-6
Record name 2-[(2-Chloroethoxy)ethoxy]ethanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5197-62-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-(2-(2-Chloroethoxy)ethoxy)ethanol
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005197626
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-[2-(2-Chloroethoxy)ethoxy]ethanol
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=2636
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 2-(2-(2-Chloroethoxy)ethoxy)ethanol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30199936
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-(2-(2-chloroethoxy)ethoxy)ethanol
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.023.622
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
2-[2-(2-Chloroethoxy)ethoxy]ethanol
Reactant of Route 2
Reactant of Route 2
2-[2-(2-Chloroethoxy)ethoxy]ethanol
Reactant of Route 3
Reactant of Route 3
2-[2-(2-Chloroethoxy)ethoxy]ethanol
Reactant of Route 4
Reactant of Route 4
2-[2-(2-Chloroethoxy)ethoxy]ethanol
Reactant of Route 5
Reactant of Route 5
2-[2-(2-Chloroethoxy)ethoxy]ethanol
Reactant of Route 6
Reactant of Route 6
2-[2-(2-Chloroethoxy)ethoxy]ethanol
Customer
Q & A

Q1: What makes 2-[2-(2-Chloroethoxy)ethoxy]ethanol useful in synthesizing macrocycles?

A1: This compound serves as an excellent building block for creating macrocycles due to its readily modifiable ends. The terminal chlorine atom provides a handle for nucleophilic substitution, enabling the attachment of various groups. Simultaneously, the other end terminates in a hydroxyl group, easily transformed into other functionalities like azides. This dual functionality allows chemists to build linear precursors with specifically placed azide and alkyne groups. These precursors are then subjected to copper(I)-catalyzed azide–alkyne cycloaddition (CuAAC) "click" reactions, leading to the formation of diverse macrocycles with varying sizes and properties. []

Q2: How is this compound employed in synthesizing liquid crystal monomers?

A2: Researchers utilize this compound to introduce flexible spacers within liquid crystal monomers. It reacts with molecules like 4-hydroxy-4'-methoxyazobenzene or 4-hydroxy-4'-cyanoazobenzene, replacing the chlorine with the azobenzene group. This modification yields mesogenic alcohols with varying ethyleneoxy spacer lengths. These alcohols can then be reacted with fumaric acid or maleic acid to create photoresponsive monomers with two symmetrical mesogens. The spacer length influences the monomer's thermal stability, solubility, and phase transition temperature, impacting its liquid crystal properties. []

Q3: Can this compound be used to synthesize polymers? If so, how?

A3: Yes, this compound acts as a key precursor for synthesizing polymers like poly(ε-caprolactone) (PCL) through ring-opening polymerization (ROP). Reacting this compound with sodium azide yields 2-[2-(2-azidoethoxy)ethoxy]ethanol, which initiates ROP of ε-caprolactone to form PCL-N3. This PCL-N3 is then used in "click" chemistry reactions with appropriate molecules to create star polymers [] or block copolymers. []

Q4: Are there any examples of this compound being incorporated into pharmaceuticals?

A4: Research shows promise for using this compound to develop a novel ionic liquid pilocarpine analog, [Pilo-OEG]Cl, as a potential antiglaucoma drug candidate. Pilocarpine is reacted with this compound, creating an ionic liquid with improved structural stability, corneal permeability, and efficacy in lowering intraocular pressure compared to existing pilocarpine formulations. Furthermore, [Pilo-OEG]Cl exhibits better biocompatibility. []

Q5: Beyond macrocycles, liquid crystals, and polymers, what other applications utilize this compound?

A5: This compound serves as a starting material in synthesizing 8-amino-3,6-dioxaoctanoic acid, a valuable compound with potential applications in various fields. [] This highlights the versatility of this compound in constructing diverse molecules with specific properties.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.